

Statistical Validation of Liarozole Fumarate: A Comparative Analysis

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Compound of Interest

Compound Name: *Liarozole Fumarate*

Cat. No.: *B1675236*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Liarozole Fumarate** with alternative treatments, supported by data from clinical studies. Liarozole is an oral retinoic acid metabolism blocking agent (RAMBA) that has been investigated for the treatment of various skin disorders, including congenital ichthyosis and psoriasis. Its mechanism of action involves the inhibition of cytochrome P450 enzymes, particularly CYP26, which are responsible for the breakdown of endogenous all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the bioavailability of atRA in tissues like the skin, leading to retinoid-like effects.

Comparative Efficacy of Liarozole Fumarate

Clinical trials have evaluated the efficacy of Liarozole in treating congenital ichthyosis and psoriasis, with comparisons against placebo and the systemic retinoid acitretin.

Liarozole vs. Placebo in Lamellar Ichthyosis

A phase II/III multinational, double-blind, placebo-controlled trial (NCT00282724) assessed the efficacy and safety of oral Liarozole (75 mg and 150 mg once daily) for 12 weeks in patients with moderate to severe lamellar ichthyosis.^{[1][2]} The primary efficacy endpoint was the response rate, defined as a decrease of at least two points in the Investigator's Global Assessment (IGA) score from baseline.^[2]

While the primary endpoint for the 150 mg group versus placebo did not achieve statistical significance ($P=0.056$), likely due to a smaller than planned sample size, both Liarozole groups showed a higher percentage of responders compared to placebo.[1][2] Specifically, 50% of patients in the 150 mg group and 41% in the 75 mg group were responders, compared to 11% in the placebo group. Furthermore, mean IGA and scaling scores showed a decrease from baseline in both Liarozole groups compared to placebo at weeks 8 and 12.

Treatment Group	Responder Rate (≥2-point IGA decrease)	Mean Change from Baseline in IGA Score (Week 12)	Mean Change from Baseline in Scaling Score (Week 12)
Liarozole 150 mg/day	50% (14/28)	-1.5	-1.6
Liarozole 75 mg/day	41% (11/27)	-1.3	-1.4
Placebo	11% (1/9)	-0.3	-0.4

Liarozole vs. Acitretin in Ichthyosis

A phase II/III multicentre, double-blind, randomized, active-controlled study compared the efficacy and tolerability of oral Liarozole (150 mg daily, administered as 75 mg twice daily) with the systemic retinoid acitretin (35 mg daily, administered as 10 mg in the morning and 25 mg in the evening) in 32 patients with ichthyosis over a 12-week period. The study found no statistically significant differences in efficacy between the two treatments. At the end of the treatment, 10 out of 15 patients in the Liarozole group and 13 out of 16 patients in the acitretin group were rated as at least markedly improved by the investigators.

Treatment Group	Patients with Marked Improvement	Key Efficacy Finding
Liarozole 150 mg/day	66.7% (10/15)	Equally effective as acitretin.
Acitretin 35 mg/day	81.3% (13/16)	No statistically significant difference compared to Liarozole.

Liarozole in Psoriasis (Dose-Ranging Study)

A multicentre, double-blind, placebo-controlled, dose-ranging study evaluated the efficacy of oral Liarozole at daily doses of 50 mg, 75 mg, and 150 mg for 12 weeks in patients with psoriasis vulgaris. The primary endpoint was the proportion of subjects achieving "marked improvement" or better. The 150 mg dose group showed a statistically significant improvement compared to placebo ($P < 0.001$).

Treatment Group	Marked Improvement or Better	Mean PASI Score Change from Baseline
Liarozole 150 mg/day	38%	-7.0
Liarozole 75 mg/day	11%	-3.0
Liarozole 50 mg/day	18%	-3.6
Placebo	6%	-0.5

Safety and Tolerability Profile

Across clinical trials, Liarozole was generally well-tolerated. The adverse events observed were often similar to those associated with retinoid therapy, but in the comparative study with acitretin, these effects tended to be less frequent in the Liarozole group.

Commonly Reported Adverse Events:

- Dry oral mucosa
- Headache
- Itching
- Nasopharyngitis
- Nausea

In the lamellar ichthyosis trial, while the number of adverse events was higher in the Liarozole groups compared to placebo, the difference was not statistically significant. Most laboratory abnormalities were not considered clinically relevant. In the psoriasis study, mild elevation of triglycerides was noted in the 75 mg and 150 mg groups.

Experimental Protocols

Phase II/III Placebo-Controlled Trial in Lamellar Ichthyosis (NCT00282724)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational phase II/III trial.
- Patient Population: Patients aged 14 years or older with a clinical diagnosis of moderate to severe lamellar ichthyosis (IGA score ≥ 3).
- Treatment Arms:
 - Oral Liarozole 75 mg once daily for 12 weeks.
 - Oral Liarozole 150 mg once daily for 12 weeks.
 - Placebo once daily for 12 weeks.
- Key Assessments:
 - Efficacy: Investigator's Global Assessment (IGA), severity scores for erythema, scaling, and pruritus.
 - Quality of Life: Dermatology Life Quality Index (DLQI) and Short Form-36 (SF-36) health survey.
 - Safety: Monitoring of adverse events, laboratory parameters, and vital signs.

Phase II/III Active-Controlled Trial in Ichthyosis

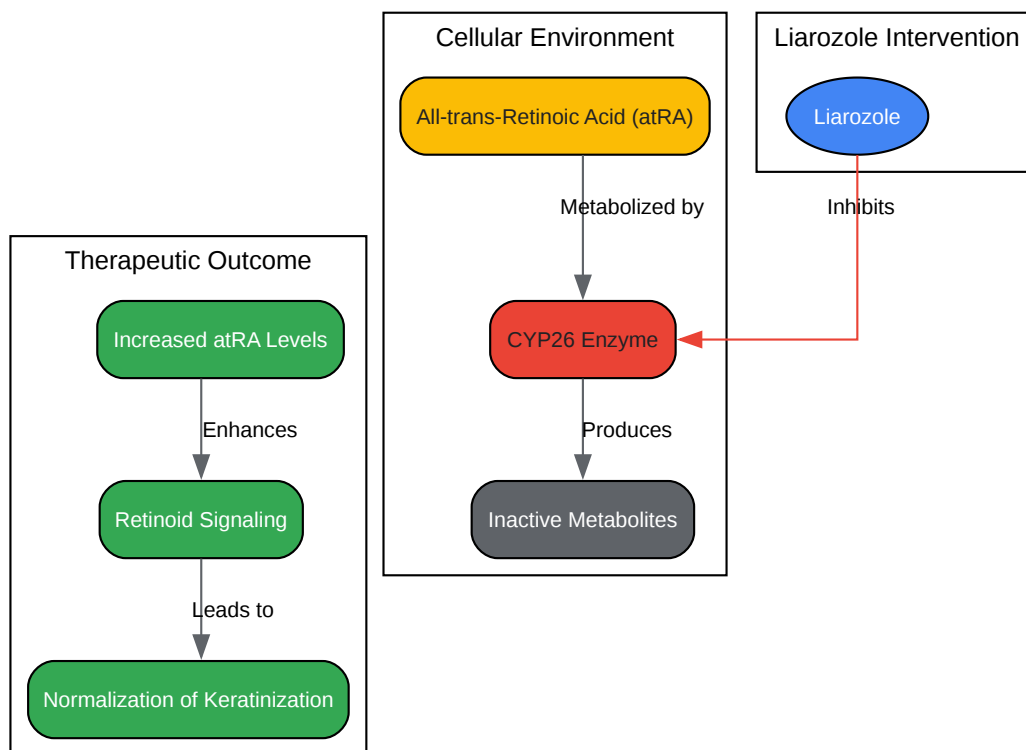
- Study Design: A multicentre, double-blind, randomized, active-controlled trial.
- Patient Population: 32 patients with a clinical diagnosis of ichthyosis.
- Treatment Arms:
 - Oral Liarozole 75 mg twice daily (150 mg/day) for 12 weeks.

- Oral Acitretin 10 mg in the morning and 25 mg in the evening (35 mg/day) for 12 weeks.
- Key Assessments:
 - Efficacy: Investigator's overall evaluation of treatment response.
 - Tolerability and Safety: Monitoring of adverse events, particularly those related to retinoic acid.

Visualizing the Mechanism and Workflow

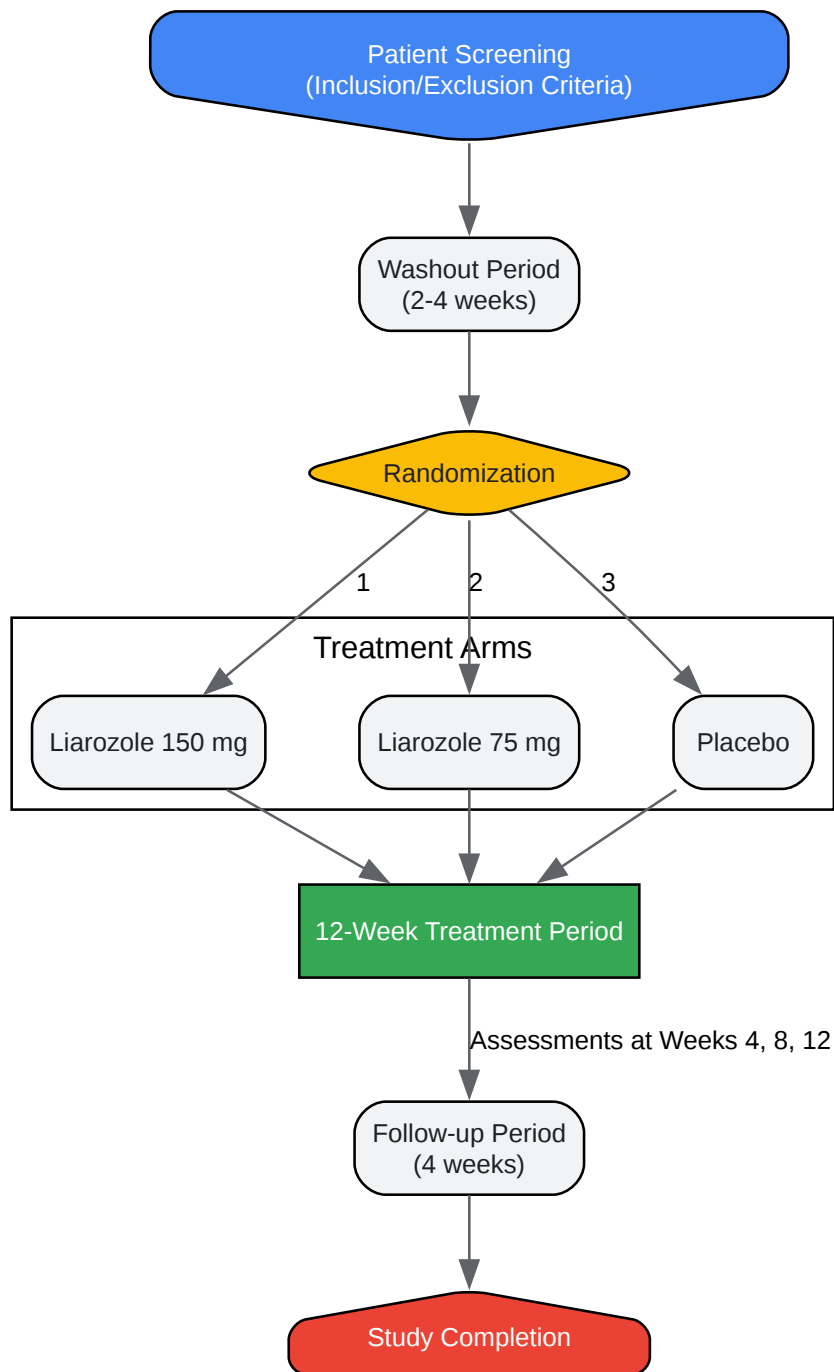
To better understand the underlying science and clinical trial process, the following diagrams have been generated.

Mechanism of Action of Liarozole Fumarate

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Caption: Liarozole inhibits the CYP26 enzyme, increasing endogenous atRA levels and enhancing retinoid signaling.

Clinical Trial Workflow for Liarozole in Ichthyosis

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Caption: A typical workflow for a randomized, placebo-controlled clinical trial of Liarozole in ichthyosis.

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